molecular formula C10H18N4OS B11051029 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

Cat. No.: B11051029
M. Wt: 242.34 g/mol
InChI Key: FNYHGEHALOOJQY-UHFFFAOYSA-N
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Description

1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes an imidazo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3,7,7,8a-tetramethyl-5-oxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
  • 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-4(3H)-one

Uniqueness

1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of a thioxo group. This structural feature differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4OS

Molecular Weight

242.34 g/mol

IUPAC Name

1-amino-3,7,7,8a-tetramethyl-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one

InChI

InChI=1S/C10H18N4OS/c1-6-7(15)14(11)10(4)5-9(2,3)12-8(16)13(6)10/h6H,5,11H2,1-4H3,(H,12,16)

InChI Key

FNYHGEHALOOJQY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(N1C(=S)NC(C2)(C)C)C)N

Origin of Product

United States

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